molecular formula C13H18OS B13643078 1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one

1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13643078
M. Wt: 222.35 g/mol
InChI Key: KHGBJGFBTWQRIC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2,4-dimethylphenylacetic acid with propylthiol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Diphenylamino)phenyl)ethanone: Similar in structure but with different substituents on the phenyl ring.

    1-(4-(Dimethylamino)phenyl)ethanone: Contains a dimethylamino group instead of a propylthio group.

Uniqueness

1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one is unique due to the presence of both dimethylphenyl and propylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C13H18OS/c1-4-7-15-9-13(14)12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3

InChI Key

KHGBJGFBTWQRIC-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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